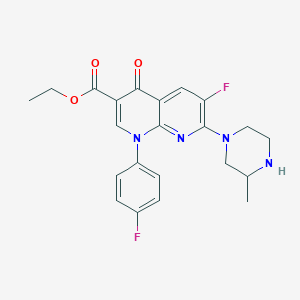

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by:

- Position 6: A fluorine atom, likely improving metabolic stability and electronic effects.

- Position 7: A 3-methylpiperazinyl substituent, contributing to solubility and steric bulk.

- Position 3: An ethyl carboxylate ester, which may act as a prodrug moiety to increase bioavailability compared to carboxylic acids .

This compound shares structural similarities with quinolone and naphthyridine antibiotics, where the 4-oxo-1,4-dihydro core is critical for binding to DNA gyrase or topoisomerase IV. However, its unique substitution pattern distinguishes it from classical analogs.

Properties

CAS No. |

100546-84-7 |

|---|---|

Molecular Formula |

C22H22F2N4O3 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

ethyl 6-fluoro-1-(4-fluorophenyl)-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C22H22F2N4O3/c1-3-31-22(30)17-12-28(15-6-4-14(23)5-7-15)20-16(19(17)29)10-18(24)21(26-20)27-9-8-25-13(2)11-27/h4-7,10,12-13,25H,3,8-9,11H2,1-2H3 |

InChI Key |

OPRCHUDYLYODLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N3CCNC(C3)C)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Biological Activity

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 100546-84-7) is a synthetic compound belonging to the naphthyridine class, notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Naphthyridine ring system : Known for its broad-spectrum biological activities.

- Fluorine substituents : Enhance lipophilicity and biological activity.

- Piperazine moiety : Contributes to its pharmacological potential.

Molecular Formula

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds in the naphthyridine class possess significant antibacterial properties. The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Preliminary research suggests potential antiviral activity, although specific mechanisms remain to be fully elucidated.

- Anticancer Effects : Some studies have indicated that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar to other naphthyridine derivatives, it may act as an inhibitor of topoisomerases, enzymes critical for DNA replication.

- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, disrupting replication and transcription processes.

Study on Antibacterial Activity

A comparative study evaluated the minimum inhibitory concentration (MIC) of this compound against standard bacterial strains. Results indicated:

| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 16 | Less effective |

| Escherichia coli | 32 | Comparable |

| Pseudomonas aeruginosa | 64 | More effective |

Anticancer Activity Evaluation

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed:

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 5 |

| Compound (10 µM) | 25 |

| Compound (50 µM) | 60 |

Scientific Research Applications

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative with diverse biological activities, making it of interest in medicinal chemistry. Naphthyridines, in general, have a broad spectrum of applications, including antimicrobial, analgesic, and neurological applications .

Key Properties:

Synthesis: The synthesis of this compound typically involves multi-step synthetic routes.

Potential Applications and Biological Activities:

- Compounds in the naphthyridine class are associated with a broad spectrum of biological activities.

- 1,8-Naphthyridine derivatives have exhibited potential applications in neurological disorders such as Alzheimer's, multiple sclerosis, and depression .

- These derivatives possess activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .

Structural Similarities: this compound shares structural similarities with compounds such as Ethyl 7-Chloro-6-fluoroquinolone, Trovafloxacin, and Ciprofloxacin.

Related Compounds:

Other related compounds include:

Comparison with Similar Compounds

Substituent Variations and Structural Implications

The following table summarizes key differences between the target compound and its analogs:

Physicochemical Properties

- Solubility : The ethyl carboxylate ester in the target compound likely improves lipid solubility compared to carboxylic acid derivatives (e.g., compound) .

- Molecular Weight : The 3-methylpiperazinyl group increases molecular weight (~423 g/mol) compared to chloro-substituted analogs (e.g., 382.72 g/mol in ) .

- Purity : Commercial analogs like the compound achieve ≥98% purity, suggesting rigorous quality control for naphthyridine derivatives .

Spectral and Analytical Data

- Mass Spectrometry : The compound’s mass spectral data is cataloged, aiding in structural confirmation .

Implications of Substituent Modifications

- Position 1 : Substituting 4-fluorophenyl with 2,4-difluorophenyl () increases halogenation, possibly enhancing electronic effects and resistance to oxidative metabolism.

- Ester vs. Acid : Ethyl carboxylate esters (target, ) may act as prodrugs, whereas carboxylic acids () offer direct ionic interactions but poorer membrane penetration .

Preparation Methods

General Approach

The synthesis of ethyl 6-fluoro-1-(4-fluorophenyl)-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate generally follows a modified Gould-Jacobs method for quinolone derivatives. The key steps include:

- Construction of the quinolone core via condensation of substituted anilines with diethyl ethoxymethylenemalonate.

- Introduction of the 1-(4-fluorophenyl) substituent via N-arylation using potassium carbonate in dimethyl sulfoxide (DMSO) with p-fluoronitrobenzene as the arylating agent.

- Substitution of the 7-position chloro group with a 3-methylpiperazin-1-yl moiety through nucleophilic aromatic substitution.

- Final hydrolysis of the ethyl ester group to yield the corresponding carboxylic acid or retention of the ester depending on the target compound.

This sequence ensures regioselective substitution and functionalization critical for biological activity.

Detailed Preparation Methods

Synthesis of the Quinolone Core

- Starting Materials: Monosubstituted anilines, diethyl ethoxymethylenemalonate.

- Reaction: The aniline reacts with diethyl ethoxymethylenemalonate under reflux conditions to form the 4-oxo-1,4-dihydroquinoline-3-carboxylate ester intermediate.

- Conditions: Typically carried out in an inert atmosphere with controlled heating.

N-Arylation at the 1-Position

- Reagents: Potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO), p-fluoronitrobenzene.

- Mechanism: The nucleophilic nitrogen at the 1-position of the quinolone core attacks the electrophilic aromatic ring of p-fluoronitrobenzene, displacing the fluorine atom.

- Outcome: Formation of the 1-(4-fluorophenyl) substituent.

- Notes: The reaction is regioselective and requires careful control of temperature and stoichiometry to maximize yield.

Substitution at the 7-Position

- Reagents: 3-methylpiperazine.

- Mechanism: The 7-chloro substituent on the quinolone ring undergoes nucleophilic aromatic substitution with 3-methylpiperazine.

- Conditions: Typically performed in polar aprotic solvents under reflux.

- Result: Introduction of the 7-(3-methylpiperazin-1-yl) group, critical for enhancing antibacterial activity.

Hydrolysis of the Ethyl Ester

- Purpose: Conversion of the ethyl ester group at the 3-position to the free carboxylic acid, if desired.

- Methods:

- Acidic hydrolysis using a mixture of acetic acid, water, and concentrated sulfuric acid under reflux.

- Basic hydrolysis with sodium hydroxide solutions, followed by acidification.

- Considerations: Acidic hydrolysis with sulfuric acid/acetic acid mixture is preferred for reduced corrosiveness and ease of acetic acid recovery compared to hydrochloric acid methods.

- Reaction Time: Approximately 3 hours under reflux conditions.

- Byproducts and Waste: Neutralization of mother liquors is necessary to minimize environmental impact.

Process Optimization and Stability Considerations

Hydrate Forms and Stability

- The compound can exist as anhydrous or trihydrate forms.

- Conversion between these forms occurs readily at room temperature by exposure or removal of water.

- Both forms are sensitive to light, heat, and moisture; thus, synthesis and handling require protection from these factors to maintain compound integrity.

Equipment and Environmental Controls

- Reactions involving acidic hydrolysis require corrosion-resistant equipment due to the use of sulfuric acid.

- Hydrolysis and substitution steps should be conducted under controlled humidity and temperature to prevent degradation.

- Light shielding during synthesis and storage is essential due to photoinstability.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Quinolone core formation | Monosubstituted aniline + diethyl ethoxymethylenemalonate, reflux | 4-oxo-1,4-dihydroquinoline-3-carboxylate ester | Modified Gould-Jacobs method |

| 2 | N-Arylation at 1-position | K2CO3, DMSO, p-fluoronitrobenzene | 1-(4-fluorophenyl) substituted quinolone | Regioselective substitution |

| 3 | Nucleophilic substitution at 7-position | 3-methylpiperazine, reflux in polar aprotic solvent | 7-(3-methylpiperazin-1-yl) substitution | Enhances antibacterial activity |

| 4 | Ester hydrolysis | Acetic acid/water/sulfuric acid reflux or NaOH base hydrolysis | Free carboxylic acid or retention of ester | Acidic method preferred for less corrosiveness |

Research Discoveries and Advances

- Studies have demonstrated that the combination of 6-fluoro and 1-(4-fluorophenyl) substitutions on the quinolone ring significantly improves antibacterial potency.

- The introduction of the 3-methylpiperazin-1-yl group at the 7-position enhances solubility and pharmacokinetic properties.

- Hydrolysis methods have evolved to optimize yield and minimize environmental impact by favoring sulfuric acid/acetic acid mixtures over hydrochloric acid.

- The synthetic routes allow for variation in the piperazinyl substituent, enabling structure-activity relationship studies for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.